molecular formula C24H23N3O2S2 B393211 N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B393211
M. Wt: 449.6g/mol
InChI Key: HJSUGTMSMSAVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C24H23N3O2S2 and a molecular weight of 449.6 g/mol. This compound features a benzothiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including purification steps like recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide.

    Thiazole Derivatives: Thiazole-based compounds, such as thiamine (vitamin B1) and sulfathiazole, also exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural complexity and diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6g/mol

IUPAC Name

N-butyl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N3O2S2/c1-2-3-12-25-23(29)15-30-24-27-20-10-9-17(13-22(20)31-24)26-14-19-18-7-5-4-6-16(18)8-11-21(19)28/h4-11,13-14,28H,2-3,12,15H2,1H3,(H,25,29)

InChI Key

HJSUGTMSMSAVIU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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